molecular formula C15H19N3O2S2 B2882217 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1209698-47-4

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2882217
CAS No.: 1209698-47-4
M. Wt: 337.46
InChI Key: WYARWPFQXJIRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound characterized by its unique structure, which includes a morpholine ring, thiophene groups, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common approach is the reaction of 2-thiophenecarboxylic acid with morpholine to form the corresponding morpholino-thiophene derivative. This intermediate is then reacted with an isocyanate derivative to introduce the urea group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiophene sulfoxides and sulfones.

  • Reduction: Thiophene amines.

  • Substitution: Substituted morpholines and ureas.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has shown potential as a bioactive molecule, with studies investigating its effects on various biological targets.

  • Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory disorders.

  • Industry: The compound's unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The thiophene rings and urea group are key functional components that can bind to enzymes, receptors, or other biological molecules, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea can be compared to other thiophene-containing compounds, such as:

  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound shares structural similarities but has additional benzyl and pyrrolopyridine groups.

  • 2-Morpholino-2-(thiophen-2-yl)acetonitrile: A simpler thiophene derivative with a morpholine group and a nitrile moiety.

Uniqueness: The presence of both thiophene and urea groups in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-15(17-14-4-2-10-22-14)16-11-12(13-3-1-9-21-13)18-5-7-20-8-6-18/h1-4,9-10,12H,5-8,11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYARWPFQXJIRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.